
2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a cyclohexanone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-bromo-4-fluorobenzene under specific conditions. One common method includes the use of a Grignard reagent, where 2-bromo-4-fluorobenzene is reacted with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with cyclohexanone to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic or analgesic.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neural activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: Similar in structure but with a fluorine atom instead of bromine.
Ketamine: A well-known anesthetic with a similar cyclohexanone structure but different substituents.
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: Another compound with similar functional groups but a different core structure.
Uniqueness
2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
823787-27-5 |
|---|---|
Formule moléculaire |
C12H12BrFO |
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
2-(2-bromo-4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12BrFO/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h5-7,10H,1-4H2 |
Clé InChI |
OZYJPXGZSWGDNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C2=C(C=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

methanone](/img/structure/B14223922.png)
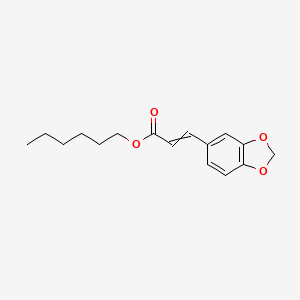
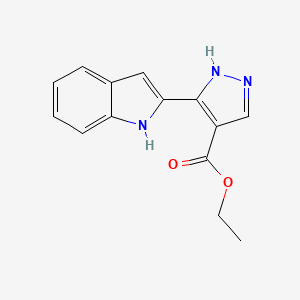
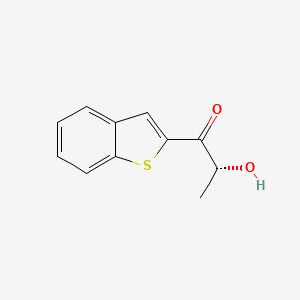
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
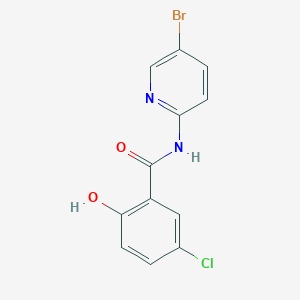

![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
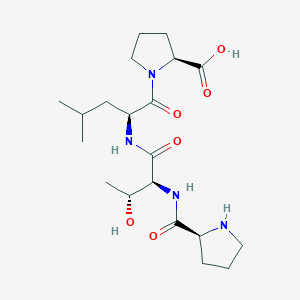
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)

![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
